![molecular formula C26H24Cl2FeP2 B1278393 [1,2-双(二苯基膦)乙烷]二氯化铁(II) CAS No. 41536-18-9](/img/structure/B1278393.png)
[1,2-双(二苯基膦)乙烷]二氯化铁(II)
描述
[1,2-Bis(diphenyphosphino)ethane]dichloroiron(II): is a coordination compound consisting of an iron(II) center coordinated to two diphenylphosphinoethyl ligands and two chloride ions. This compound is notable for its applications in coordination chemistry and catalysis, particularly in the formation of metal complexes.
科学研究应用
Chemistry:
Coordination Chemistry: It serves as a ligand to form metal complexes, which are used in homogeneous catalysis.
Biology and Medicine:
While specific biological and medicinal applications are less documented, similar compounds are often explored for their potential in drug development and biochemical research.
Industry:
作用机制
Target of Action
It’s known that this compound is used in coordination chemistry to prepare metal complexes .
Mode of Action
It’s known to be involved in metal-catalyzed reactions .
Biochemical Pathways
The compound is involved in various reactions such as allylic alkylation, decarboxylation of allylic esters, 1,3-diene synthesis, cycloaddition reactions, and carbonylation reactions
Result of Action
The result of the action of [1,2-Bis(diphenyphosphino)ethane]dichloroiron(II) depends on the specific reaction it is involved in. For instance, in allylic alkylation, it can help in the formation of new carbon-carbon bonds .
生化分析
Biochemical Properties
[1,2-Bis(diphenyphosphino)ethane]dichloroiron(II) plays a crucial role in biochemical reactions, particularly in the formation of stable complexes with enzymes and proteins. This compound interacts with enzymes such as hydrogenases and oxidoreductases, facilitating electron transfer processes. The nature of these interactions is primarily through coordination bonds, where the iron center of the compound binds to the active sites of the enzymes, enhancing their catalytic activity .
Cellular Effects
The effects of [1,2-Bis(diphenyphosphino)ethane]dichloroiron(II) on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and energy metabolism. Additionally, [1,2-Bis(diphenyphosphino)ethane]dichloroiron(II) can alter cellular metabolism by enhancing the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, [1,2-Bis(diphenyphosphino)ethane]dichloroiron(II) exerts its effects through several mechanisms. It binds to biomolecules via coordination bonds, leading to enzyme activation or inhibition. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. The binding interactions of [1,2-Bis(diphenyphosphino)ethane]dichloroiron(II) with enzymes such as hydrogenases result in enhanced catalytic efficiency and altered metabolic flux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1,2-Bis(diphenyphosphino)ethane]dichloroiron(II) change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that [1,2-Bis(diphenyphosphino)ethane]dichloroiron(II) remains stable under controlled conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of [1,2-Bis(diphenyphosphino)ethane]dichloroiron(II) vary with different dosages in animal models. At low doses, this compound enhances enzymatic activity and metabolic processes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the beneficial effects of [1,2-Bis(diphenyphosphino)ethane]dichloroiron(II) are maximized at optimal dosages, beyond which adverse effects become prominent .
Metabolic Pathways
[1,2-Bis(diphenyphosphino)ethane]dichloroiron(II) is involved in several metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. This compound participates in electron transfer processes and redox reactions, influencing metabolic flux and metabolite levels. The interaction of [1,2-Bis(diphenyphosphino)ethane]dichloroiron(II) with enzymes such as hydrogenases and oxidoreductases plays a pivotal role in maintaining cellular redox balance .
Transport and Distribution
The transport and distribution of [1,2-Bis(diphenyphosphino)ethane]dichloroiron(II) within cells and tissues are facilitated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, allowing its efficient uptake and distribution within the cell. Additionally, [1,2-Bis(diphenyphosphino)ethane]dichloroiron(II) can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of [1,2-Bis(diphenyphosphino)ethane]dichloroiron(II) is critical for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, [1,2-Bis(diphenyphosphino)ethane]dichloroiron(II) may localize to the mitochondria, where it participates in electron transfer and energy metabolism processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,2-Bis(diphenyphosphino)ethane]dichloroiron(II) typically involves the reaction of iron(II) chloride with 1,2-Bis(diphenylphosphino)ethane in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions to ensure the purity of the product .
Industrial Production Methods: While specific industrial production methods for [1,2-Bis(diphenyphosphino)ethane]dichloroiron(II) are not widely documented, the general approach involves scaling up the laboratory synthesis with careful control of reaction conditions to maintain product quality and yield.
化学反应分析
Types of Reactions:
Reduction: It can be reduced using reagents like lithium, which can cleave phosphorus-carbon bonds.
Substitution: The chloride ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, bromine.
Reduction: Lithium.
Substitution: Various ligands such as phosphines or amines.
Major Products:
Oxidation: Oxidized forms of the compound, such as phosphine oxides.
Reduction: Reduced forms with cleaved phosphorus-carbon bonds.
Substitution: New coordination complexes with substituted ligands.
相似化合物的比较
- [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II)
- [1,2-Bis(diphenylphosphino)ethane]dibromonickel(II)
- [1,1’-Bis(diphenylphosphino)ferrocene]dichloronickel(II)
Uniqueness:
- Iron Center: The presence of an iron(II) center distinguishes [1,2-Bis(diphenyphosphino)ethane]dichloroiron(II) from its nickel counterparts, offering different redox properties and catalytic activities.
- Ligand Flexibility: The diphenylphosphinoethyl ligands provide a flexible coordination environment, allowing for the formation of various metal complexes with unique properties .
属性
IUPAC Name |
dichloroiron;2-diphenylphosphanylethyl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24P2.2ClH.Fe/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTCSIQSHINKKY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Fe]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24Cl2FeP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449048 | |
| Record name | [1,2-Bis(diphenyphosphino)ethane]dichloroiron(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41536-18-9 | |
| Record name | [1,2-Bis(diphenyphosphino)ethane]dichloroiron(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,2-Bis(diphenylphosphino)ethane]dichloroiron(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


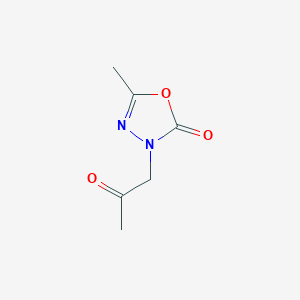
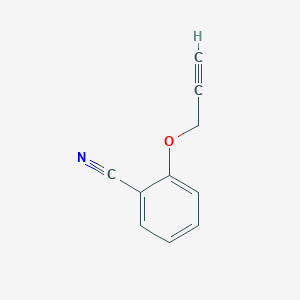
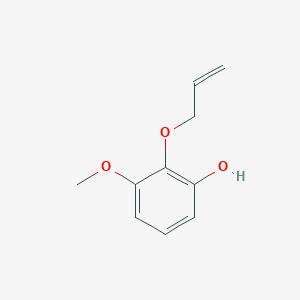

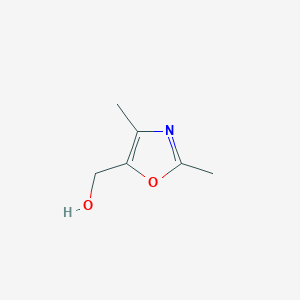


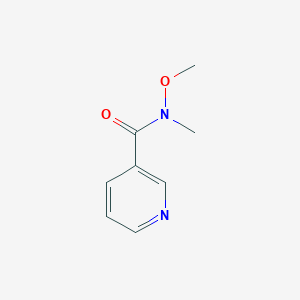



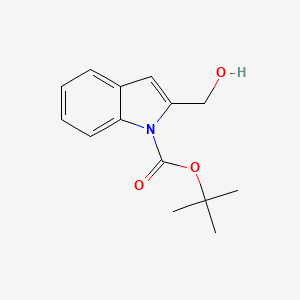
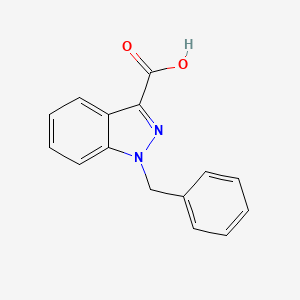
![Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate](/img/structure/B1278351.png)
